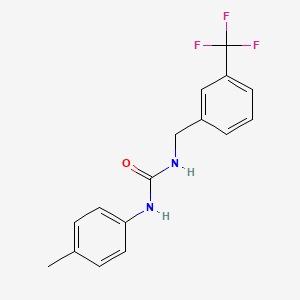

![molecular formula C16H13N5O3 B2499641 N-(2-甲基吡唑并[1,5-a]嘧啶-6-基)-2-(2-氧代苯并[d]噁唑-3(2H)-基)乙酰胺 CAS No. 1797679-83-4](/img/structure/B2499641.png)

N-(2-甲基吡唑并[1,5-a]嘧啶-6-基)-2-(2-氧代苯并[d]噁唑-3(2H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a derivative of the pyrazolopyrimidinyl acetamide family, which has been studied for its potential as a ligand for the Peripheral Benzodiazepine Receptor (PBR). PBR ligands are of interest due to their role in modulating steroid biosynthesis and their potential therapeutic applications in neurodegenerative diseases and cancer .

Synthesis Analysis

The synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the pyrazolopyrimidinyl scaffold. The synthetic approach for these compounds has been reported, and it is likely that a similar method could be adapted for the synthesis of the compound . The synthesis of these compounds is crucial for the subsequent biological evaluation and structure-activity relationship (SAR) studies .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinyl acetamides is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is essential for the binding to PBR. The substituents on the pyrimidine moiety, particularly at the 3-position, are significant for the affinity and selectivity towards PBR over the central benzodiazepine receptor (CBR). The 3D-QSAR model proposed in the literature helps to understand the impact of different substitutions on the acetamide moiety and their role in receptor binding .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidinyl acetamides is influenced by the functional groups attached to the core structure. The acetamide group, in particular, is a key moiety for the biological activity of these compounds. The interaction of these compounds with PBR can lead to the modulation of steroid biosynthesis, as observed in C6 glioma cells. The ability of these compounds to stimulate steroid biosynthesis is an important aspect of their chemical reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinyl acetamides, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the nature of the substituents on the pyrazolopyrimidine core and the acetamide moiety. High-affinity ligands for PBR, as mentioned in the literature, have been tested for their ability to stimulate steroid biosynthesis, which is indicative of their functional properties in a biological system .

科学研究应用

正电子发射断层扫描成像的放射配体开发

Pyrazolo[1,5-a]pyrimidineacetamides因其作为转运蛋白(18 kDa)的配体的选择性而备受关注,特定化合物设计用于体内成像,利用正电子发射断层扫描(PET)。这包括开发和合成放射标记化合物,用于神经学和肿瘤学研究,例如[18F]DPA-714,这是一种设计用于PET成像以研究神经炎症和其他脑部疾病的化合物(Dollé等,2008年)。

抗肿瘤和抗微生物活性

研究探讨了pyrazolo[1,5-a]pyrimidines及其相关衍生物用于其抗肿瘤和抗微生物活性。例如,合成了新型含N-芳基吡唑的烯酮,并发现其对各种癌细胞系表现出与5-氟尿嘧啶等标准治疗相当的细胞毒性效果,同时展示了抗微生物活性(Riyadh, 2011)。

杀虫性能

还进行了关于合成含有pyrazolo[1,5-a]pyrimidine基团的杂环用于杀虫目的的研究。这些化合物已被评估其对棉铃虫等害虫的有效性,显示在农业害虫管理中的潜在应用(Fadda et al., 2017)。

外周苯二氮卓啉受体的配体

另一个重要的应用领域包括开发pyrazolo[1,5-a]pyrimidin-3-yl乙酰胺作为外周苯二氮卓啉受体(PBRs)的选择性配体,这对于诊断和治疗神经疾病很有意义。这些化合物已被合成并评估其对PBRs的结合亲和力和选择性,为高亲和力和选择性所需的结构特征提供了见解(Selleri et al., 2005)。

属性

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-10-6-14-17-7-11(8-21(14)19-10)18-15(22)9-20-12-4-2-3-5-13(12)24-16(20)23/h2-8H,9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUSDKVTOZNKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)